molecular formula C19H32N4O11 B1475300 Ac-muramyl-D-Ala-D-Glu-NH2 CAS No. 56816-18-3

Ac-muramyl-D-Ala-D-Glu-NH2

Cat. No.: B1475300
CAS No.: 56816-18-3
M. Wt: 492.5 g/mol
InChI Key: BSOQXXWZTUDTEL-BEQQYIDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-muramyl-D-Ala-D-Glu-NH2 is a useful research compound. Its molecular formula is C19H32N4O11 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ac-muramyl-D-Ala-D-Glu-NH2 plays a crucial role in biochemical reactions, particularly in the immune system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a pattern recognition receptor in the innate immune system. This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is essential for the production of pro-inflammatory cytokines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating immune cells such as macrophages and dendritic cells. This activation leads to the production of cytokines and chemokines, which are crucial for the immune response. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to NOD2 receptors. This binding triggers a cascade of signaling events, leading to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways result in the transcription of genes involved in inflammation and immune responses. This compound also influences enzyme activity, either by inhibition or activation, and alters gene expression patterns to modulate immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of immune cells and continuous production of cytokines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a minimum concentration is required to elicit a measurable immune response .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to immune responses. It interacts with enzymes such as peptidoglycan recognition proteins (PGRPs) and NOD2, which are involved in the recognition and degradation of bacterial cell wall components. These interactions can affect metabolic flux and alter the levels of various metabolites involved in immune signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its localization to immune cells and tissues where it exerts its effects. The compound’s distribution can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and endosomes. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its activity, as it ensures that the compound interacts with its target receptors and enzymes effectively .

Properties

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8-,10-,11-,13-,14-,15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQXXWZTUDTEL-BEQQYIDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-muramyl-D-Ala-D-Glu-NH2
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Ac-muramyl-D-Ala-D-Glu-NH2
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.